1,5-Diiodopent-1-ene
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Overview
Description
1,5-Diiodopent-1-ene is an organic compound with the molecular formula C₅H₈I₂ It is a diiodo-substituted alkene, where two iodine atoms are attached to the first and fifth carbon atoms of a pentene chain
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Diiodopent-1-ene can be synthesized through several methods. One common approach involves the halogenation of pent-1-ene. The reaction typically involves the addition of iodine to pent-1-ene in the presence of a catalyst or under specific conditions to ensure the selective formation of the 1,5-diiodo product .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
1,5-Diiodopent-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different substituted pentenes.
Addition Reactions: The double bond in this compound can participate in addition reactions with halogens, hydrogen halides, or other electrophiles.
Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes or alkynes.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Addition: Halogens (e.g., bromine), hydrogen halides (e.g., hydrogen chloride), and other electrophiles.
Elimination: Strong bases such as potassium tert-butoxide or sodium ethoxide.
Major Products Formed
Substitution: Formation of substituted pentenes.
Addition: Formation of dihaloalkanes or haloalkanes.
Elimination: Formation of alkenes or alkynes.
Scientific Research Applications
1,5-Diiodopent-1-ene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: Investigated for its potential use in labeling and imaging studies due to the presence of iodine atoms.
Medicine: Explored for its potential in radiopharmaceuticals and diagnostic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,5-diiodopent-1-ene depends on the specific reaction it undergoes. In substitution reactions, the iodine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms. In addition reactions, the double bond acts as a nucleophile, reacting with electrophiles to form addition products. The molecular targets and pathways involved vary based on the specific application and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
1,5-Dibromopent-1-ene: Similar structure but with bromine atoms instead of iodine.
1,5-Dichloropent-1-ene: Similar structure but with chlorine atoms instead of iodine.
1,5-Difluoropent-1-ene: Similar structure but with fluorine atoms instead of iodine.
Uniqueness
1,5-Diiodopent-1-ene is unique due to the presence of iodine atoms, which are larger and more polarizable than other halogens. This results in distinct reactivity and properties, making it valuable for specific applications in synthesis and research .
Properties
CAS No. |
84928-71-2 |
---|---|
Molecular Formula |
C5H8I2 |
Molecular Weight |
321.93 g/mol |
IUPAC Name |
1,5-diiodopent-1-ene |
InChI |
InChI=1S/C5H8I2/c6-4-2-1-3-5-7/h2,4H,1,3,5H2 |
InChI Key |
CQTITPWXYJCLRP-UHFFFAOYSA-N |
Canonical SMILES |
C(CC=CI)CI |
Origin of Product |
United States |
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